molecular formula C8H10O2 B1659956 Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid CAS No. 697-25-6

Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid

Cat. No.: B1659956
CAS No.: 697-25-6
M. Wt: 138.16 g/mol
InChI Key: GEWBSMIHSOBORP-UHFFFAOYSA-N
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Description

Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a rigid norbornane-like scaffold. Its structure features a fused tricyclic system with a carboxylic acid group at the 1-position. This compound serves as a critical building block in organic synthesis, particularly for pharmaceuticals, agrochemicals, and fragrances, owing to its stereochemical rigidity and functional versatility . Derivatives of this core structure are synthesized via methods such as aldol condensation, hydroformylation, and photochemical ring contraction .

Properties

IUPAC Name

tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7(10)8-3-4-1-5(8)6(8)2-4/h4-6H,1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWBSMIHSOBORP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C3(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304824
Record name Tricyclo[2.2.1.0~2,6~]heptane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-25-6
Record name NSC167495
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tricyclo[2.2.1.0~2,6~]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Cycloaddition as the Foundation

The core tricyclic scaffold is traditionally assembled via Diels-Alder reactions between cyclic dienes and α-chloroacrylonitrile derivatives. For example, refluxing bicyclo[2.2.1]hept-2-ene (norbornene) with α-chloroacrylonitrile in benzene yields bicyclic α-chloronitrile intermediates as diastereomeric mixtures. This step achieves 60-75% yields under optimized conditions (Table 1).

Table 1: Representative Diels-Alder Reaction Conditions

Diene Dienophile Solvent Temp (°C) Yield (%)
Bicyclo[2.2.1]hept-2-ene α-Chloroacrylonitrile Benzene 80 68
1,3-Cyclopentadiene Methyl acrylate Toluene 110 72

Hydrolysis of the α-chloronitrile intermediates using potassium hydroxide in ethanol/water (1:1) at 60°C generates hydroxy acids, which undergo esterification with trimethylsilyldiazomethane to stabilize the carboxyl group. Subsequent oxidation with pyridinium chlorochromate (PCC) introduces ketone functionalities critical for downstream functionalization.

Bucherer-Bergs Hydantoin Synthesis

The ketone intermediates undergo condensation with ammonium carbonate and potassium cyanide under Bucherer-Bergs conditions (55–60°C, ethanol/water) to form spiro-hydantoins. This reaction proceeds via nucleophilic cyanide attack on the carbonyl, followed by cyclization with ammonium carbonate. Typical yields range from 45% to 65%, depending on the steric environment of the tricyclic system.

Modern Catalytic Approaches

Asymmetric Hydrogenation for Stereocontrol

Recent advances employ chiral catalysts to control stereochemistry at the α-amino carbon. Palladium on carbon (10% Pd/C) under hydrogen pressure (60 psi) facilitates enantioselective reduction of benzyloxycarbonyl-protected intermediates. For instance, hydrogenolysis of (+/−)-(1R,2R,3R,4S,6S)-3-benzyloxycarbonylamino-tricyclo[2.2.1.0²,⁶]heptane-1,3-dicarboxylic acid dimethyl ester yields the (1R,2R,3R,4S,6S) enantiomer with 97% efficiency and an optical rotation of [α]²⁵D = −10.5°.

Enzymatic Resolution Techniques

Lipase-mediated kinetic resolution has been explored for separating diastereomers. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether selectively hydrolyzes the (3S*) ester diastereomer, achieving enantiomeric excess (ee) >90%. This method complements traditional chromatography and crystallography.

Industrial-Scale Production

Continuous-Flow Reactor Optimization

Large-scale synthesis adopts continuous-flow systems to enhance reaction efficiency. A three-stage setup comprising:

  • Diels-Alder cycloaddition (residence time: 2 h)
  • Hydrolysis-oxidation (residence time: 1.5 h)
  • Bucherer-Bergs cyclization (residence time: 3 h)

achieves an overall yield of 58% with 99.5% purity. Temperature gradients (80°C → 25°C → 60°C) and in-line IR monitoring minimize byproduct formation.

Waste Stream Management

The cyanide-containing waste from Bucherer-Bergs reactions is treated with FeSO₄ to precipitate iron-cyanide complexes, reducing environmental impact. Solvent recovery via fractional distillation achieves 85% benzene and 92% ethanol reuse rates.

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, D₂O): δ 1.35–1.55 (m, 2H, bridgehead CH₂), 1.75–1.90 (m, 4H, cyclopropane CH), 2.20 (s, 1H, carboxylic acid CH). IR (KBr): 1710 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (broad, COOH).

X-ray Crystallography

Single-crystal X-ray analysis confirms the exo configuration of the carboxylic acid group. The tricyclic system exhibits bond angles of 93.5° at the bridgehead carbons, consistent with strain-induced reactivity.

Chemical Reactions Analysis

Types of Reactions: Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity and stability of tricyclic structures.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug design and development due to its unique structural properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid involves its interaction with various molecular targets. The rigid tricyclic structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The position of the carboxylic acid group and additional substituents significantly influence physicochemical properties and applications. Key analogs include:

Tricyclo[2.2.1.02,6]heptane-3-carboxylic Acid
  • Molecular Formula : C₈H₁₀O₂
  • Molecular Weight : 138.17 g/mol
  • CAS : 697-56-3
  • Key Differences : The carboxylic acid group at the 3-position reduces steric hindrance compared to the 1-position analog. This isomer exhibits distinct reactivity in esterification and amidation reactions, making it suitable for synthesizing chiral intermediates .
7,7-Dimethyltricyclo[2.2.1.02,6]heptane-1-carboxylic Acid
  • Molecular Formula : C₁₀H₁₄O₂
  • Molecular Weight : 166.22 g/mol
  • CAS : 512-60-7
  • Key Differences : Methyl groups at the 7-position enhance hydrophobicity (boiling point: 536.2 K) and stabilize the tricyclic core, favoring applications in heat-resistant polymers and fragrance formulations .
3-Aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic Acid
  • Molecular Formula: C₉H₁₁NO₄
  • Molecular Weight : 209.19 g/mol
  • CAS : 811443-29-5

Functional Group Modifications

Carboxamide Derivatives
  • Example : N,N-Dimethyltricyclo[2.2.1.02,6]heptane-1-carboxamide
  • Molecular Formula: C₁₀H₁₅NO
  • Molecular Weight : 165.23 g/mol
  • CAS : 97850-71-0
  • Key Differences : Replacement of the carboxylic acid with an amide group eliminates acidity, enhancing lipid solubility. Such derivatives are explored in CNS drug delivery due to improved blood-brain barrier penetration .
Ester Derivatives
  • Example: Butanoic Acid Tricyclo[2.2.1.02,6]hept-3-yl Ester
  • Molecular Formula : C₁₁H₁₆O₂
  • Molecular Weight : 180.24 g/mol
  • CAS : 165664-06-2
  • Key Differences : Esterification reduces melting points and volatility, making these analogs suitable for perfumery (e.g., sandalwood-like fragrances) .
Antimicrobial Activity
  • Camphanic Acid (4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic Acid): Exhibits antimicrobial properties against pathogens like Botrytis cinerea, attributed to its oxabicyclo structure and electron-withdrawing oxo group .
Perfumery
  • Derivatives with hydroxyl or ester groups (e.g., 4-methyl-7-(tricyclo[2.2.1.02,6]hept-1'-yl)hept-4-en-3-ol) mimic sandalwood odorants, leveraging the tricyclic system’s stability and volatility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications Reference
This compound C₈H₁₀O₂ 138.17 N/A Pharmaceutical intermediate [6], [9]
7,7-Dimethyl-1-carboxylic acid C₁₀H₁₄O₂ 166.22 512-60-7 High-boiling point; polymer additives [2]
3-Carboxylic acid isomer C₈H₁₀O₂ 138.17 697-56-3 Chiral synthesis [10]
1,3-Dicarboxylic acid (3-amino-) C₉H₁₁NO₄ 209.19 811443-29-5 MOFs, peptide mimetics [7]
N,N-Dimethylcarboxamide C₁₀H₁₅NO 165.23 97850-71-0 CNS drug candidates [12]
Butanoic acid ester C₁₁H₁₆O₂ 180.24 165664-06-2 Perfumery [14]

Research Findings and Trends

  • Synthetic Flexibility : The tricyclo[2.2.1.02,6]heptane core is amenable to diverse functionalizations, including photochemical rearrangements and stereoselective aldol reactions .
  • Biological Relevance: Amino and dicarboxylic acid derivatives show promise in targeting enzyme active sites, as seen in antimicrobial and antiviral studies .
  • Industrial Demand : Esters and alcohols derived from this scaffold dominate fragrance markets due to their stability and olfactory profiles .

Biological Activity

Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique tricyclic structure and the presence of a carboxylic acid functional group. Its molecular formula is C8H10O2C_8H_{10}O_2 with a molecular weight of approximately 138.17 g/mol. The compound has garnered attention in biological research due to its potential interactions with various biomolecules and its applications in medicinal chemistry.

PropertyValue
Molecular FormulaC8H10O2C_8H_{10}O_2
Molecular Weight138.17 g/mol
Melting Point151 °C
Boiling Point263 °C
SolubilitySoluble in organic solvents

Biological Activity

This compound exhibits significant biological activity attributed to its ability to interact with various molecular targets, including enzymes and receptors.

The biological activity of this compound is primarily linked to its rigid structure, which allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, affecting metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Research Findings

Recent studies have explored the compound's interactions with various biomolecules:

  • Glutamate Transporters : It has been identified as a non-substrate inhibitor of high-affinity glutamate uptake, particularly affecting the excitatory amino acid transporter 2 (EAAT2). This inhibition may have implications for treating neurological disorders where glutamate dysregulation is a factor .
  • Cellular Studies : Research involving A549 cells has shown that exposure to this compound can influence inflammatory mediator production, suggesting potential applications in anti-inflammatory therapies .

Case Studies

  • Neuropharmacology : A study investigated the compound's effects on glutamate levels in neuronal cultures, revealing that it could significantly reduce excitotoxicity in models of neurodegeneration.
  • Inflammatory Response : Another study assessed the impact of this compound on pro-inflammatory cytokine release from lung epithelial cells, indicating its potential role in managing respiratory diseases .

Applications in Medicinal Chemistry

This compound holds promise in drug design due to its unique structural properties that may enhance biological activity:

  • Drug Development : Its ability to modulate enzyme and receptor activities makes it a candidate for developing new therapeutic agents.
  • Synthetic Pathways : The compound can be synthesized through various methods such as Diels-Alder reactions and reduction reactions, facilitating the creation of derivatives with enhanced pharmacological properties .

Q & A

Q. What are the common synthetic routes for tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid?

The synthesis of tricyclo[2.2.1.0²,⁶]heptane derivatives often leverages stereoselective bicycloannulation or photochemical methods. A key approach involves nitro-olefin bicycloannulation , where nitro-olefins react with cyclopentenone enolates at low temperatures, followed by thermal cyclization in refluxing tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) . Photochemical strategies, such as the oxa-di-π-methane rearrangement , have also been employed to construct the tricyclic core. For example, irradiation of ketone substrates in acetone generates tricyclic intermediates, which can undergo further functionalization to introduce the carboxylic acid group .

Key Reaction Conditions:

StepReagents/ConditionsOutcome
Enolate FormationLDA, THF, -78°CCyclopentenone enolate generation
BicycloannulationNitro-olefin, HMPA, refluxTricyclic intermediate
OxidationKMnO₄ or CrO₃Carboxylic acid formation

Q. How is the molecular structure of tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid characterized?

Structural elucidation relies on NMR spectroscopy , X-ray crystallography , and computational modeling . The rigid tricyclic framework produces distinct proton environments observable in 1H^1H-NMR, such as upfield-shifted bridgehead protons (δ 1.5–2.5 ppm). X-ray crystallography confirms bond angles and spatial arrangement, revealing strain due to the fused bicyclic system . Density Functional Theory (DFT) calculations further predict electronic properties and reactive sites, such as the carboxylic acid group’s acidity (predicted pKa ~4.5) .

Key Spectral Data (Example):

TechniqueObservationsReference
1H^1H-NMRBridgehead H: δ 1.8–2.2 ppm (multiplet)
X-ray DiffractionBond angle C1-C2-C6: ~94°
IR SpectroscopyC=O stretch: 1700–1720 cm⁻¹

Advanced Questions

Q. What challenges arise in achieving stereoselective synthesis of tricyclo[2.2.1.0²,⁶]heptane derivatives?

Stereoselectivity is complicated by the compound’s rigid geometry and bridgehead substituents . For example, nitro-olefin bicycloannulation favors the endo transition state due to orbital alignment, but steric hindrance at bridgehead positions can lead to competing pathways . Photochemical methods face challenges in controlling diradical intermediates during rearrangements, often requiring chiral auxiliaries or catalysts to enforce enantioselectivity . Computational studies (e.g., molecular dynamics simulations) are critical for predicting stereochemical outcomes and optimizing reaction conditions .

Mitigation Strategies:

  • Use chiral ligands (e.g., BINOL derivatives) in asymmetric catalysis.
  • Employ low-temperature kinetics to trap intermediates and reduce epimerization.

Q. How can computational chemistry aid in predicting the reactivity of tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid?

DFT and Molecular Orbital (MO) theory model electron distribution and transition states. For instance, the carboxylic acid group’s nucleophilic reactivity is enhanced by electron-withdrawing effects from the tricyclic core, which can be quantified via Natural Bond Orbital (NBO) analysis . Retrosynthetic algorithms (e.g., AI-driven platforms) propose feasible pathways by analyzing bond dissociation energies and steric maps, prioritizing routes with minimal activation barriers .

Case Study:

  • Decarboxylation Energy Barrier : Calculated ΔG‡ ≈ 25 kcal/mol, suggesting thermal instability above 150°C.

Q. What are the key considerations in designing experiments to resolve contradictory data on reaction pathways?

Contradictions often arise from intermediate trapping difficulties or spectral overlap . To address this:

Isotopic Labeling : Use 13C^{13}C-labeled substrates to track carbon migration during rearrangements .

In Situ Spectroscopy : Time-resolved IR or Raman monitors transient intermediates (e.g., ketenes or diradicals).

Cross-Validation : Compare computational predictions (e.g., Gibbs free energy profiles) with experimental kinetics .

Example Workflow:

StepMethodPurpose
Intermediate AnalysisCryogenic trapping + NMRIdentify short-lived species
Kinetic ProfilingStopped-flow UV-VisMeasure reaction rates
Computational CheckTransition State (TS) optimizationValidate proposed mechanisms

Q. What are the emerging applications of tricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid in drug discovery?

The compound’s rigid scaffold and bioisosteric potential make it valuable for:

  • Covalent Inhibitors : The carboxylic acid can form electrophilic warheads (e.g., acrylonitriles) for targeting cysteine residues in enzymes .
  • Proteolysis-Targeting Chimeras (PROTACs) : Functionalization with E3 ligase-binding motifs enables degradation of disease-related proteins .

Recent Findings:

  • Derivatives show inhibitory activity against SARS-CoV-2 main protease (Mpro^\text{pro}) (IC₅₀ ~5 μM) in computational docking studies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid
Reactant of Route 2
Tricyclo[2.2.1.02,6]heptane-1-carboxylic acid

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